1-Bromo-4-(bromomethyl)-2-methoxybenzene 1-Bromo-4-(bromomethyl)-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 1148110-16-0
VCID: VC4538153
InChI: InChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
SMILES: COC1=C(C=CC(=C1)CBr)Br
Molecular Formula: C8H8Br2O
Molecular Weight: 279.959

1-Bromo-4-(bromomethyl)-2-methoxybenzene

CAS No.: 1148110-16-0

Cat. No.: VC4538153

Molecular Formula: C8H8Br2O

Molecular Weight: 279.959

* For research use only. Not for human or veterinary use.

1-Bromo-4-(bromomethyl)-2-methoxybenzene - 1148110-16-0

Specification

CAS No. 1148110-16-0
Molecular Formula C8H8Br2O
Molecular Weight 279.959
IUPAC Name 1-bromo-4-(bromomethyl)-2-methoxybenzene
Standard InChI InChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Standard InChI Key ZKSAFWBHFTUHMZ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CBr)Br

Introduction

Chemical Identity and Structural Characteristics

1-Bromo-4-(bromomethyl)-2-methoxybenzene belongs to the class of di-brominated methoxybenzenes. The compound’s IUPAC name reflects the substitution pattern: a bromine atom at position 1, a bromomethyl group (-CH2_2Br) at position 4, and a methoxy group (-OCH3_3) at position 2 on the benzene ring . Key identifiers include:

PropertyValue
Molecular FormulaC8H8Br2O\text{C}_8\text{H}_8\text{Br}_2\text{O}
Molecular Weight279.96 g/mol
SMILESCOC1=C(C=CC(=C1)CBr)Br
InChIKeyZKSAFWBHFTUHMZ-UHFFFAOYSA-N
PubChem CID59138085

The planar aromatic system and electron-withdrawing bromine atoms influence its electronic properties, enhancing reactivity toward electrophilic and nucleophilic agents .

Synthesis and Reactivity

Reactivity Profile

The bromomethyl group (-CH2_2Br) is highly reactive, participating in nucleophilic substitutions (SN_\text{N}2) with amines, thiols, or alkoxides to form alkylated products. The aryl bromide moiety facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling carbon-carbon and carbon-heteroatom bond formation . Computational studies predict a collision cross-section (CCS) of 144.3 Ų for the [M+H]+ adduct, indicating moderate polarity and potential utility in mass spectrometry-based analyses .

Physicochemical Properties

PropertyEstimated Value
Boiling Point280–320°C (decomposes)
SolubilitySoluble in DCM, THF; insoluble in H2_2O
Density1.8–2.0 g/cm³

The methoxy group enhances solubility in polar aprotic solvents, while bromine atoms contribute to high density and refractive index .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s bifunctional bromine groups make it a candidate for synthesizing kinase inhibitors or anticancer agents. For example, brominated aromatics are precursors to PARP inhibitors, which target DNA repair pathways in oncology .

Materials Science

In polymer chemistry, 1-bromo-4-(bromomethyl)-2-methoxybenzene can act as a cross-linking agent or monomer for conductive polymers. Its rigid structure may improve thermal stability in polybenzoxazines or epoxy resins.

Agricultural Chemistry

Brominated compounds are explored as agrochemical intermediates. The methoxy group could modulate lipophilicity, enhancing herbicidal or fungicidal activity .

HazardPrecautionary Measures
Skin/Eye IrritantWear nitrile gloves, goggles
Respiratory HazardUse fume hood
Environmental ToxicityAvoid aqueous discharge

The compound’s GHS classification likely includes H314 (causes severe skin burns) and H410 (toxic to aquatic life) .

Comparison with Structural Isomers

Positional isomerism significantly impacts reactivity. For instance, 4-bromo-1-(bromomethyl)-2-methoxybenzene (CAS 854778-42-0) exhibits distinct electronic effects due to bromine’s para orientation relative to the methoxy group . This alters its dipole moment and susceptibility to electrophilic attack compared to the 1-bromo-4-(bromomethyl) isomer.

Recent Research and Patents

PubChem lists patents referencing this compound, though details are proprietary. A 2023 study (unpublished) utilized it in synthesizing luminescent metal-organic frameworks (MOFs), highlighting its role in materials innovation .

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